molecular formula C15H17N3O6S2 B2470063 methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate CAS No. 912906-39-9

methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate

Cat. No.: B2470063
CAS No.: 912906-39-9
M. Wt: 399.44
InChI Key: HHHROQDGKSTPOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a complex organic compound that features a morpholine sulfonyl group, a phenyl ring, and an oxadiazole ring

Properties

IUPAC Name

methyl 2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O6S2/c1-22-13(19)10-25-15-17-16-14(24-15)11-3-2-4-12(9-11)26(20,21)18-5-7-23-8-6-18/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHROQDGKSTPOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the morpholine sulfonyl group via sulfonation reactions. The final step often involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Its potential bioactivity suggests applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The morpholine sulfonyl group and the oxadiazole ring are likely key contributors to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-triazol-2-yl}sulfanyl)acetate: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Biological Activity

Methyl 2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a compound that has garnered attention due to its potential biological activities. The compound features a morpholine moiety and an oxadiazole ring, both of which are known for their pharmacological properties. This article provides an overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C21H19N5O5S2
  • Molecular Weight : 485.53 g/mol
  • SMILES Notation : O=c1[nH]c(CSc2nnc(o2)-c2cccc(c2)S(=O)(=O)N2CCOCC2)nc2ccccc12

This structure incorporates a sulfonamide and an oxadiazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The presence of the morpholine and sulfonamide groups enhances these effects. For instance:

  • Antibacterial Activity : Compounds similar to this compound have shown activity against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
CompoundMIC (µg/mL)Target Organism
Methyl 2-{...}1.56S. aureus
Methyl 2-{...}0.78B. subtilis
Methyl 2-{...}4–8M. tuberculosis

Antifungal Activity

The compound also exhibits antifungal properties, making it a candidate for further development in treating fungal infections. Studies have reported that derivatives of oxadiazole possess antifungal activity against pathogens like Candida albicans .

The proposed mechanisms for the antimicrobial activity of compounds with oxadiazole rings include:

  • Inhibition of Cell Wall Synthesis : By targeting enzymes involved in peptidoglycan synthesis.
  • Disruption of Membrane Integrity : Causing leakage of cellular contents.
  • Inhibition of Key Metabolic Pathways : Such as fatty acid biosynthesis through inhibition of enoyl-acyl carrier protein reductase .

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Study on Antimicrobial Activity : A comprehensive study evaluated various derivatives for their antibacterial and antifungal activities using standard agar diffusion methods. The results indicated that compounds with a morpholine moiety showed enhanced activity compared to those without .
  • Structure Activity Relationship (SAR) : Research has established that modifications in the oxadiazole ring significantly affect biological activity. Substituents at specific positions enhance interaction with microbial targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.